molecular formula C14H15FN2O B11866082 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one

9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one

Cat. No.: B11866082
M. Wt: 246.28 g/mol
InChI Key: JHCQSVXDZUGUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorine atom and multiple methyl groups, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the core structure: This involves cyclization reactions to form the tetrahydrobenzo[b][1,6]naphthyridin core.

    Introduction of the fluorine atom: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: Methyl groups are introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various functionalized derivatives of the original compound.

Scientific Research Applications

9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell growth and survival. Molecular docking studies suggest that it binds to active sites of target proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar compounds to 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15FN2O

Molecular Weight

246.28 g/mol

IUPAC Name

9-fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one

InChI

InChI=1S/C14H15FN2O/c1-8-3-4-10(15)12-13(8)17(2)11-5-6-16-7-9(11)14(12)18/h3-4,16H,5-7H2,1-2H3

InChI Key

JHCQSVXDZUGUHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=O)C3=C(N2C)CCNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.